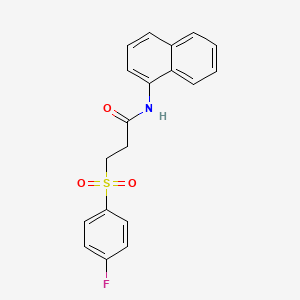

3-(4-fluorobenzenesulfonyl)-N-(naphthalen-1-yl)propanamide

Description

Properties

IUPAC Name |

3-(4-fluorophenyl)sulfonyl-N-naphthalen-1-ylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FNO3S/c20-15-8-10-16(11-9-15)25(23,24)13-12-19(22)21-18-7-3-5-14-4-1-2-6-17(14)18/h1-11H,12-13H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOGQDQMLHVPMJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(4-fluorobenzenesulfonyl)-N-(naphthalen-1-yl)propanamide typically involves multiple steps. One common synthetic route includes the reaction of 4-fluorobenzenesulfonyl chloride with naphthalen-1-ylamine in the presence of a base, followed by the addition of propanoyl chloride. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

3-(4-fluorobenzenesulfonyl)-N-(naphthalen-1-yl)propanamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

Scientific Research Applications

3-(4-fluorobenzenesulfonyl)-N-(naphthalen-1-yl)propanamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and inflammatory diseases.

Mechanism of Action

The mechanism of action of 3-(4-fluorobenzenesulfonyl)-N-(naphthalen-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(4-fluorobenzenesulfonyl)-N-(naphthalen-1-yl)propanamide with key analogs, focusing on structural variations, synthesis challenges, and bioactivity.

Naphthalen-1-yl Propanamide Derivatives

- Compound 36 (3-((4-Methoxyphenyl)amino)-N’-(1-(naphthalen-1-yl)ethylidene)propanehydrazide): Structural Difference: Replaces the sulfonyl group with a hydrazide linker and a methoxyphenylamino substituent. Bioactivity: Exhibits 1.35× higher DPPH radical scavenging activity than ascorbic acid, attributed to electron-donating methoxy groups enhancing antioxidant capacity . Comparison: The target compound’s 4-fluorobenzenesulfonyl group may reduce antioxidant potency due to electron-withdrawing effects but could improve metabolic stability.

Compound 110501-25-2 (2-[4-(2-methylpropyl)phenyl]-N-naphthalen-1-ylpropanamide):

Sulfonamide-Containing Analogs

Compound 54 (3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-N-(naphthalen-2-ylsulfonyl)propanamide):

- Structural Difference : Incorporates a chlorobenzoyl-indole core and naphthalen-2-ylsulfonyl group.

- Synthesis Challenges : Low yield (8%) due to steric hindrance from the indole and sulfonamide groups .

- Comparison : The target compound’s naphthalen-1-yl sulfonamide may exhibit better synthetic accessibility than the 2-yl isomer.

- AZD3199 (N-(2-(diethylamino)ethyl)-3-(2-(naphthalen-1-yl)ethoxy)propanamide): Structural Difference: Contains a naphthalen-1-yl ethoxy chain and a β2-adrenoceptor-targeting scaffold.

Key Data Tables

Table 1: Antioxidant Activity of Selected Naphthalen-1-yl Derivatives (DPPH Assay)

Research Findings and Implications

- Antioxidant vs. Stability Trade-offs : Electron-withdrawing groups (e.g., sulfonyl, fluorine) in the target compound may compromise antioxidant activity compared to methoxy/hydrazide analogs but enhance chemical stability and pharmacokinetics .

- Synthetic Feasibility : The naphthalen-1-yl sulfonamide motif may offer better synthetic yields than bulkier analogs (e.g., Compound 54), though optimization is required .

- Therapeutic Potential: Structural parallels to AZD3199 suggest possible applications in respiratory diseases, though divergent substituents (sulfonyl vs. ethoxy) may redirect activity toward anticancer or anti-inflammatory targets .

Biological Activity

3-(4-Fluorobenzenesulfonyl)-N-(naphthalen-1-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, mechanism of action, and biological effects, supported by relevant case studies and data tables.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Sulfonamide : The initial step includes the reaction of 4-fluorobenzenesulfonyl chloride with naphthalen-1-amine under basic conditions to form the sulfonamide derivative.

- Coupling with Propanamide : The sulfonamide is then coupled with propanoyl chloride in the presence of a base like triethylamine, leading to the formation of the target compound.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The sulfonyl group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity. This mechanism is particularly relevant in cholinesterase inhibition, which has implications for neurodegenerative diseases.

- Receptor Modulation : The naphthalene moiety may interact with neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive function.

Biological Activity

Research indicates that this compound exhibits significant biological activity. Below are key findings from various studies:

Case Studies

- Cholinesterase Inhibition : A study synthesized derivatives related to this compound and tested them against acetylcholinesterase and butyrylcholinesterase. Results indicated that certain derivatives had potent inhibitory effects, suggesting therapeutic potential for Alzheimer's disease treatment .

- Neuroprotective Properties : In a preclinical study, this compound was evaluated for its neuroprotective effects against oxidative stress in neuronal cell lines. The results showed a significant decrease in cell death and oxidative markers, highlighting its potential as a neuroprotective agent .

- Behavioral Studies : Behavioral assessments in rodent models indicated that treatment with this compound resulted in reduced anxiety-like behaviors and improved cognitive performance, supporting its role as a candidate for antidepressant therapies.

Q & A

Q. What are the optimal synthetic routes for 3-(4-fluorobenzenesulfonyl)-N-(naphthalen-1-yl)propanamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling 4-fluorobenzenesulfonyl chloride with a naphthalen-1-yl-propanamide precursor. Key steps include:

- Sulfonylation : Reacting the propanamide intermediate with 4-fluorobenzenesulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) .

- Purification : Column chromatography or recrystallization to isolate the product. Reaction optimization may involve microwave-assisted synthesis to enhance efficiency (reducing time from 24h to 2h) or solvent selection (DMF for improved solubility) . Yield can be monitored via TLC and confirmed by NMR (¹H/¹³C) and mass spectrometry .

Q. How can researchers characterize the physicochemical properties of this compound?

Critical properties include:

- Solubility : Tested in DMSO, ethanol, and water (likely low aqueous solubility due to aromatic groups).

- Stability : Assessed via accelerated degradation studies under varying pH, temperature, and light exposure.

- Spectroscopic Data :

- NMR : Peaks at δ 7.5–8.5 ppm (naphthalene protons), δ 3.2–3.8 ppm (propanamide CH₂), and δ 7.0–7.4 ppm (fluorophenyl group) .

- Mass Spec : Molecular ion peak at m/z 385.43 .

Q. What preliminary biological activities have been reported for structurally similar compounds?

- Anticancer : Benzothiazole analogs inhibit tubulin polymerization (IC₅₀ ~2.5 µM in MCF-7 cells) by binding to the colchicine site .

- Antimicrobial : Naphthalen-1-yl-propanamide derivatives show antifungal activity (MIC 16 µg/mL against Candida albicans), comparable to ketoconazole .

- Anti-inflammatory : Fluorophenyl-sulfonamide derivatives reduce TNF-α production by 40% in macrophages .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of more potent derivatives?

- Modifications :

- Sulfonyl Group : Replacing 4-fluorophenyl with 4-chlorophenyl improves metabolic stability but reduces solubility .

- Naphthalene Substitution : Adding electron-withdrawing groups (e.g., -NO₂) to the naphthalene ring enhances anticancer activity but increases toxicity .

- Key Metrics : Compare IC₅₀ values, LogP, and binding affinity (via molecular docking).

Q. What experimental strategies can resolve contradictions in biological activity data across studies?

- Orthogonal Assays : Validate anticancer activity using both MTT and clonogenic assays.

- Dose-Response Curves : Identify off-target effects at high concentrations (e.g., cytotoxicity vs. specific pathway inhibition).

- Control Compounds : Benchmark against known inhibitors (e.g., paclitaxel for tubulin) to confirm mechanism .

Q. How does the compound interact with multi-target pathways (e.g., kinase inhibition and apoptosis induction)?

- Kinase Profiling : Screen against a panel of 50 kinases (e.g., EGFR, VEGFR2) to identify primary targets.

- Apoptosis Markers : Measure caspase-3/7 activation and PARP cleavage in treated cells.

- Synergy Studies : Combine with standard chemotherapeutics (e.g., doxorubicin) to assess additive vs. synergistic effects .

Q. What in silico tools are recommended for predicting metabolic stability and toxicity?

- ADMET Prediction : Use SwissADME for bioavailability radar and ToxTree for hepatotoxicity risk.

- Metabolite Identification : CypReact simulates Phase I/II metabolism, highlighting potential sulfone or naphthol metabolites .

Methodological Challenges

Q. How can researchers improve the compound’s bioavailability for in vivo studies?

- Formulation : Use nanoemulsions or liposomes to enhance solubility.

- Prodrug Design : Introduce ester groups at the propanamide moiety for hydrolytic activation in plasma .

Q. What strategies mitigate off-target effects in cellular assays?

- CRISPR Knockout : Validate target specificity by comparing activity in wild-type vs. gene-edited cells.

- Proteome Profiling : Use affinity pull-down assays with biotinylated probes to identify binding partners .

Q. How can advanced spectroscopic techniques elucidate reaction mechanisms during synthesis?

- In Situ FTIR : Monitor sulfonylation progress by tracking S=O stretching vibrations (1350–1160 cm⁻¹).

- HRMS-ESI : Detect transient intermediates (e.g., sulfonic acid) with high-resolution mass spectrometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.